molecular formula C13H11Cl2N3OS B12648642 N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide

N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B12648642
M. Wt: 328.2 g/mol
InChI Key: DVDKCPFOKYTJDM-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with dichlorophenyl, methyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide typically involves the reaction of 2,6-dichloroaniline with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial process may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorophenyl)-4-hydroxy-2-(methylthio)pyrimidine-5-carboxamide
  • N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Uniqueness

N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H11Cl2N3OS

Molecular Weight

328.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-4-methyl-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C13H11Cl2N3OS/c1-7-8(6-16-13(17-7)20-2)12(19)18-11-9(14)4-3-5-10(11)15/h3-6H,1-2H3,(H,18,19)

InChI Key

DVDKCPFOKYTJDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=C(C=CC=C2Cl)Cl)SC

Origin of Product

United States

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